molecular formula C16H20N2O3 B5228576 1-benzoyl-4-(tetrahydro-2-furanylcarbonyl)piperazine

1-benzoyl-4-(tetrahydro-2-furanylcarbonyl)piperazine

Cat. No.: B5228576
M. Wt: 288.34 g/mol
InChI Key: NNMTUBBMSYLZME-UHFFFAOYSA-N
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Description

1-benzoyl-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as BTCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. BTCP is a piperazine derivative that has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of 1-benzoyl-4-(tetrahydro-2-furanylcarbonyl)piperazine is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes and the modulation of the endocannabinoid system. It has also been found to interact with opioid receptors and ion channels, leading to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of platelet aggregation and the reduction of inflammation. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

1-benzoyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has several advantages for lab experiments, including its relatively simple synthesis method and its ability to easily cross the blood-brain barrier. However, its potential toxicity and limited solubility in water can be limitations for certain experiments.

Future Directions

There are several potential future directions for research on 1-benzoyl-4-(tetrahydro-2-furanylcarbonyl)piperazine. These include further studies on its mechanism of action, the development of new drugs based on its structure, and the investigation of its potential applications in the treatment of various diseases, such as Alzheimer's disease and cancer.
In conclusion, this compound is a promising compound that has shown potential applications in pharmacology and medicinal chemistry. Further research is needed to fully understand its mechanism of action and to explore its potential as a new drug candidate.

Synthesis Methods

1-benzoyl-4-(tetrahydro-2-furanylcarbonyl)piperazine can be synthesized through a variety of methods, including the reaction between piperazine and benzoyl chloride in the presence of a base. Another method involves the reaction between piperazine and 2-furoyl chloride in the presence of a base. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

1-benzoyl-4-(tetrahydro-2-furanylcarbonyl)piperazine has been extensively studied for its potential applications in various fields of pharmacology and medicinal chemistry. It has been found to possess analgesic, anti-inflammatory, and antiplatelet effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

Properties

IUPAC Name

(4-benzoylpiperazin-1-yl)-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-15(13-5-2-1-3-6-13)17-8-10-18(11-9-17)16(20)14-7-4-12-21-14/h1-3,5-6,14H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMTUBBMSYLZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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